![molecular formula C8H16ClNO3 B13482852 rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride CAS No. 2866306-04-7](/img/structure/B13482852.png)
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of reduction and cyclization steps . The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(3R,4S)-8-oxa-1-azaspiro[4.5]decane-3,4-diol hydrochloride: Similar structure but different stereochemistry.
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
2866306-04-7 |
|---|---|
Molekularformel |
C8H16ClNO3 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
(3R,4R)-1-oxa-9-azaspiro[4.5]decane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-4-12-8(7(6)11)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H/t6-,7-,8?;/m1./s1 |
InChI-Schlüssel |
VEKXSMCKGOJFDL-XAWXTQPKSA-N |
Isomerische SMILES |
C1CC2(CNC1)[C@@H]([C@@H](CO2)O)O.Cl |
Kanonische SMILES |
C1CC2(CNC1)C(C(CO2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



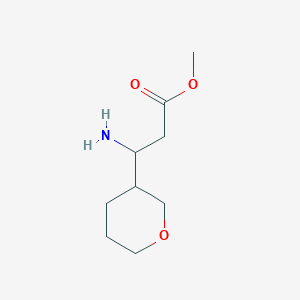
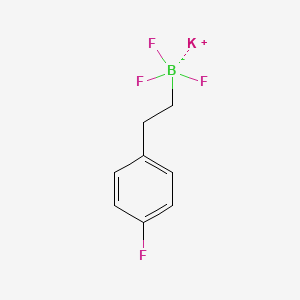
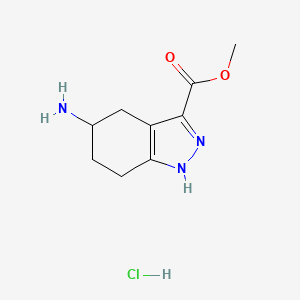
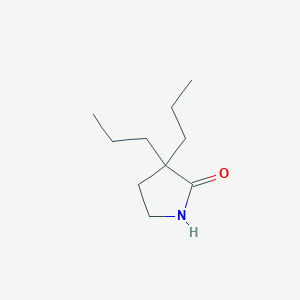

![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
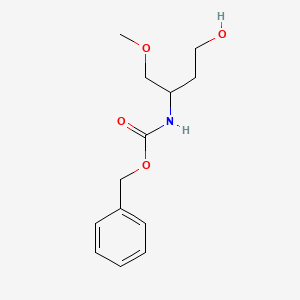
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
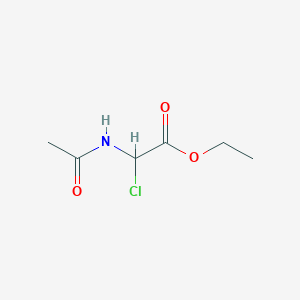
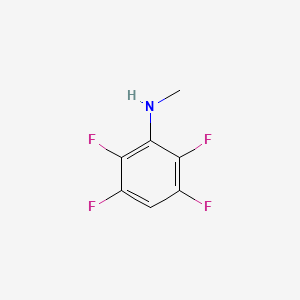
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
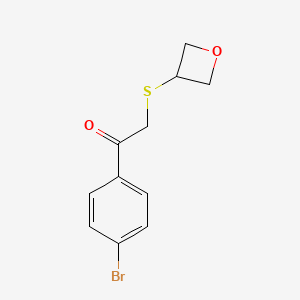
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
